methyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
CAS No.: 689747-40-8
Cat. No.: VC5240731
Molecular Formula: C20H19FN4O3S
Molecular Weight: 414.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 689747-40-8 |
|---|---|
| Molecular Formula | C20H19FN4O3S |
| Molecular Weight | 414.46 |
| IUPAC Name | methyl 2-[[4-benzyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
| Standard InChI | InChI=1S/C20H19FN4O3S/c1-28-18(26)13-29-20-24-23-17(25(20)12-14-7-3-2-4-8-14)11-22-19(27)15-9-5-6-10-16(15)21/h2-10H,11-13H2,1H3,(H,22,27) |
| Standard InChI Key | AFQGRIRGKZEQKA-UHFFFAOYSA-N |
| SMILES | COC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=CC=C3F |
Introduction
Methyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a synthetic compound belonging to the class of triazole derivatives. These compounds are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of a triazole ring, fluorophenyl group, and sulfanyl linkage in its structure makes it a promising candidate for various biological applications.
Synthesis Methodology
The synthesis of methyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves multi-step chemical reactions. A typical synthetic route includes:
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Formation of the Triazole Core: The triazole ring is synthesized via cyclization reactions involving hydrazine derivatives and carbon disulfide.
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Introduction of the Fluorophenyl Group: Electrophilic aromatic substitution or nucleophilic coupling reactions introduce the fluorophenyl moiety.
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Sulfanyl Acetate Addition: The sulfanyl group is attached using thiol derivatives under mild reaction conditions.
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Final Methylation Step: Methylation of the acetoxy group ensures stability and bioavailability.
Biological Significance
Triazole derivatives like this compound are known for their broad-spectrum biological activities:
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Antimicrobial Activity: The compound's structure suggests potential efficacy against Gram-positive and Gram-negative bacteria due to its ability to disrupt microbial enzymes.
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Anticancer Potential: The fluorophenyl group may enhance binding to cancer cell receptors, making it a candidate for further cytotoxicity studies.
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Anti-inflammatory Properties: Molecular docking studies indicate possible inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
Research Applications
This compound has significant potential in drug discovery programs due to its structural versatility:
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Molecular Docking Studies: Preliminary in silico studies suggest strong binding affinity with key biological targets.
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Pharmacokinetics and Metabolic Stability: Further research is required to evaluate its metabolic stability in liver microsomes.
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Synthetic Modifications: The structure allows for functional group substitutions to optimize activity.
Comparative Analysis with Related Compounds
To contextualize its properties, here is a comparison with similar triazole-based compounds:
| Parameter | Methyl Derivative | Ethyl Derivative (Related) |
|---|---|---|
| Molecular Weight | 400.43 g/mol | ~607 g/mol |
| Solubility | Moderate in organic solvents | Higher due to ethoxy group |
| Biological Activity | Antimicrobial, anticancer | Antimicrobial with broader spectrum |
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